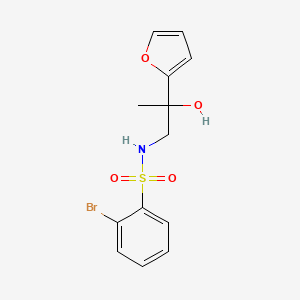

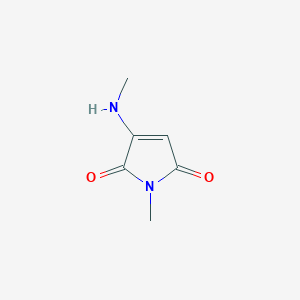

![molecular formula C15H13N3O4S B2603893 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(pyridin-3-yl)propanamide CAS No. 899996-29-3](/img/structure/B2603893.png)

3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(pyridin-3-yl)propanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(pyridin-3-yl)propanamide” is a derivative of isothiazolones . Isothiazolones are known to be inhibitors of histone acetyltransferase (HAT) with IC50s of 3 microM and 5 microM .

Synthesis Analysis

The synthesis of isothiazol-3(2H)-ones, which includes the compound , has been reported by oxidative cyclization of thiomalonamide derivatives, amides of 3-thionocarboxylic acids, and 4,5-dithiaoctanediamides . Additionally, a simplified synthesis of a similar compound has been reported, which involves heating catechol with thionyl chloride in toluene until the evolution of HCl ceased .Molecular Structure Analysis

The molecular structure of the compound can be determined using 1H and 13C NMR data . The X-ray structure of a similar compound has been determined for the first time .Chemical Reactions Analysis

The compound shows a pattern of reactivity upon pyrolysis, undergoing sequential loss of sulfur monoxide and carbon monoxide .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound can be analyzed using NMR data and X-ray structure determination . The compound forms a white solid upon reaction with thionyl chloride .科学的研究の応用

Plant Growth Regulation

Compounds with similar structures to 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(pyridin-3-yl)propanamide are utilized in physiological research for their role as plant growth retardants. They inhibit cytochrome P-450 dependent monooxygenases, providing insights into the regulation of terpenoid metabolism, which is closely linked to phytohormones and sterols. This connection reveals their influence on cell division, elongation, and senescence in plants (Grossmann, 1990).

Synthesis of Heterocyclic Compounds

The synthesis of isothiazolopyridines, pyridothiazines, and pyridothiazepines, which are compounds with significant biological activities, involves complex chemical processes. A study detailed the preparation of these compounds using both traditional chemical methods and modern microwave-assisted techniques, demonstrating the efficiency and potential for high yields in shorter times. This highlights the compound's relevance in the development of novel drugs and chemical agents (Youssef, Azab, & Youssef, 2012).

Anticancer and Antioxidant Activities

Novel derivatives of saccharin, related to 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl) compounds, have been synthesized and evaluated for their anti-inflammatory, antioxidant, and anticancer activities. These compounds showed significant efficacy against hepatic cancer cells and were tested for their anti-fungal and antibacterial activities, indicating their broad potential in medicinal chemistry and drug development (Al-Fayez et al., 2022).

Heterocyclic Synthesis

Ionic liquids have facilitated the synthesis of a wide array of heterocyclic compounds, including pyridines, pyrazoles, and other nitrogen-containing rings. This method has proven to be environmentally friendly and efficient, offering a versatile approach to constructing complex molecules that are crucial in pharmaceuticals, agrochemicals, and organic materials (Martins et al., 2008).

作用機序

将来の方向性

特性

IUPAC Name |

N-pyridin-3-yl-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O4S/c19-14(17-11-4-3-8-16-10-11)7-9-18-15(20)12-5-1-2-6-13(12)23(18,21)22/h1-6,8,10H,7,9H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSNFCIUSUDLXND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CCC(=O)NC3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[(4-Fluorobenzyl)thio]benzimidazo[1,2-c]quinazoline](/img/structure/B2603810.png)

![N-[(1R,3S)-3-(Cyanomethyl)cyclopentyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2603812.png)

![N-Ethyl-N-[2-oxo-2-[2-[4-(trifluoromethyl)phenyl]morpholin-4-yl]ethyl]prop-2-enamide](/img/structure/B2603817.png)

![N'-(6-methoxybenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carbohydrazide](/img/structure/B2603822.png)

![2,4-dimethoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2603825.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2603826.png)

![N-[3-(4,5,6,7-Tetrahydrobenzimidazol-1-yl)propyl]prop-2-enamide](/img/structure/B2603827.png)